molecular formula C16H13F2NO4S B2617541 methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-(phenylsulfonyl)acrylate CAS No. 1564076-40-9

methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-(phenylsulfonyl)acrylate

Cat. No.: B2617541
CAS No.: 1564076-40-9
M. Wt: 353.34
InChI Key: RUSPWVJYPXEISV-GDNBJRDFSA-N
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Description

Methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-(phenylsulfonyl)acrylate is a synthetic organic compound that belongs to the class of acrylates This compound is characterized by the presence of a difluorophenyl group, a phenylsulfonyl group, and an amino group attached to an acrylate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-(phenylsulfonyl)acrylate typically involves the following steps:

    Formation of the Acrylate Backbone: The acrylate backbone can be synthesized through a Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound.

    Introduction of the Difluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction, where a difluorophenyl halide reacts with an amine to form the difluorophenylamino group.

    Sulfonylation: The phenylsulfonyl group can be introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with an aromatic compound in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-(phenylsulfonyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acrylate group to an alcohol or an alkane.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydroxide) are often employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Industry: May be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-(phenylsulfonyl)acrylate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl and phenylsulfonyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-3-[(3,4-dichlorophenyl)amino]-2-(phenylsulfonyl)acrylate
  • Methyl (2Z)-3-[(3,4-dimethylphenyl)amino]-2-(phenylsulfonyl)acrylate
  • Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate

Uniqueness

Methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-(phenylsulfonyl)acrylate is unique due to the presence of the difluorophenyl group, which can significantly affect its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.

Properties

IUPAC Name

methyl (Z)-2-(benzenesulfonyl)-3-(3,4-difluoroanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO4S/c1-23-16(20)15(24(21,22)12-5-3-2-4-6-12)10-19-11-7-8-13(17)14(18)9-11/h2-10,19H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSPWVJYPXEISV-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=CC(=C(C=C1)F)F)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/NC1=CC(=C(C=C1)F)F)/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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